molecular formula C12H15IO2 B8175388 tert-Butyl 3-iodo-2-methylbenzoate

tert-Butyl 3-iodo-2-methylbenzoate

Cat. No.: B8175388
M. Wt: 318.15 g/mol
InChI Key: MJFIBXHIZLGZEN-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-2-methylbenzoate: is an organic compound with the molecular formula C12H15IO2 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-2-methylbenzoate typically involves the iodination of tert-butyl 2-methylbenzoate. A common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-iodo-2-methylbenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

    Reduction Reactions: The compound can be reduced to tert-butyl 2-methylbenzoate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products depend on the nucleophile used, such as tert-butyl 3-azido-2-methylbenzoate.

    Coupling: Biaryl compounds, such as tert-butyl 3-phenyl-2-methylbenzoate.

    Reduction: tert-Butyl 2-methylbenzoate.

Scientific Research Applications

Chemistry: tert-Butyl 3-iodo-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to introduce iodine into biologically active molecules, which can be useful for imaging techniques like positron emission tomography (PET).

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-iodo-2-methylbenzoate exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • tert-Butyl 2-iodo-3-methylbenzoate
  • tert-Butyl 4-iodo-3-methylbenzoate

Comparison: tert-Butyl 3-iodo-2-methylbenzoate is unique due to the position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. For example, tert-Butyl 2-iodo-3-methylbenzoate may have different steric and electronic properties, affecting its suitability for certain reactions.

Properties

IUPAC Name

tert-butyl 3-iodo-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-8-9(6-5-7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFIBXHIZLGZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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